molecular formula C20H21N5O B2524525 2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797711-06-8

2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Cat. No.: B2524525
CAS No.: 1797711-06-8
M. Wt: 347.422
InChI Key: XYKQNKXYPBCSOG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2. This heterocyclic scaffold is linked via a propyl chain to an acetamide moiety, which is further substituted with a 1H-indol-1-yl group. The compound’s design integrates structural motifs associated with bioactivity, such as the indole ring (common in kinase inhibitors and serotonin analogs) and the pyrazolo-pyrimidine core (often found in antiviral and anticancer agents) .

Properties

IUPAC Name

2-indol-1-yl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-11-19-22-12-16(13-25(19)23-15)5-4-9-21-20(26)14-24-10-8-17-6-2-3-7-18(17)24/h2-3,6-8,10-13H,4-5,9,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQNKXYPBCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through various condensation reactions. Common reagents used in these reactions include aldehydes, ammonium salts, and base-promoted catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has shown promise in various biological applications:

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential as anticancer agents.

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)27.6
A549 (Lung)15.0

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against several bacterial strains. Studies using the agar well diffusion method revealed moderate activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL) Reference
Staphylococcus aureus1532
Escherichia coli1264

Inhibition of Kinases

The compound may act as a selective inhibitor of specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit Aurora kinases, which are critical for cell division.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of related compounds demonstrated that treatment with these derivatives resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing antimicrobial efficacy, the compound was tested alongside standard antibiotics. The results indicated that while some derivatives showed comparable activity to conventional treatments, they also exhibited lower toxicity profiles.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Structural Data

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Reference
2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide (Target Compound) C20H20N6O* 360.4* Pyrazolo[1,5-a]pyrimidine 1H-indol-1-yl, 2-methyl -
2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide C18H19FN4O 326.4 Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, 2-methyl
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide C15H21N5OS 319.4 [1,2,4]triazolo[1,5-a]pyrimidine Cyclopentylthio
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide C19H23N5O 337.4 Pyrazolo[1,5-a]pyrimidine 3-(dimethylamino)benzamide
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide C22H16N6O2S 428.5 Pyridazinone 1H-indol-1-yl, thiazol-2-yl, pyridin-2-yl

*Estimated based on structural analogs.

Key Observations:

Core Heterocycle Variations: The pyrazolo[1,5-a]pyrimidine core (target compound, ) offers a planar, electron-rich structure conducive to π-π stacking and hydrogen bonding. The pyridazinone core in introduces a ketone group, altering electronic properties and redox stability.

Substituent Impact: Indole vs. Fluorophenyl: The indole group in the target compound and provides a bulky, aromatic system with hydrogen-bond donor capacity (N–H), whereas the 4-fluorophenyl group in is smaller and electron-withdrawing, likely improving metabolic stability. Acetamide vs.

Linker Modifications: The propyl chain in the target compound and – balances flexibility and rigidity, optimizing binding pocket interactions. In , a pyridazinone-thiazole linker may restrict conformational freedom, affecting target selectivity.

Hypothesized Bioactivity

The indole moiety may confer serotonin receptor modulation, while pyrazolo-pyrimidine derivatives often exhibit antiproliferative effects .

Biological Activity

2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines an indole moiety with a pyrazolo[1,5-a]pyrimidine structure, which may impart unique pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazolo[1,5-a]pyrimidine intermediates. These intermediates are then coupled through various condensation reactions using reagents such as aldehydes and ammonium salts. The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Chemical Formula C20H21N5O
CAS Number 1797711-06-8
Molecular Weight 365.42 g/mol

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to different therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related indole-pyrazoline hybrids have shown significant inhibitory effects on tubulin polymerization, with some compounds demonstrating IC50 values as low as 0.21 μM against various cancer cell lines . These findings suggest that the compound may also exhibit similar activities.

Antimicrobial Activity

Compounds containing indole and pyrazolo[1,5-a]pyrimidine moieties have been reported to possess antimicrobial properties. For example, certain derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Indole-Pyrazoline Hybrids : A series of indole-pyrazoline hybrids were evaluated for their ability to inhibit tubulin polymerization. One notable compound displayed potent anticancer activity with an IC50 value of 2.12 μM against HeLa cells and induced apoptosis through cell-cycle arrest .
  • Pyrazolo[1,5-a]pyrimidine Derivatives : Research on new pyrazolo[1,5-a]pyrimidine derivatives revealed significant antimicrobial activity against various pathogens, indicating that modifications in structure can enhance biological efficacy .
  • Indole Derivatives : A study demonstrated that certain indole derivatives could inhibit colon cancer growth via specific signaling pathways, suggesting that compounds with similar structures may also exhibit anticancer properties .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Type Biological Activity Remarks
Imidazo[1,2-a]pyrimidine AntitumorShares structural similarities
Indole Derivatives Antimicrobial and anticancerCommonly used in medicinal chemistry
Pyrazolo[1,5-a]pyrimidine Antimicrobial and anti-inflammatorySignificant interest in drug development

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